4,8-Dichloro-6-(trifluoromethoxy)quinoline (CAS 2149904-71-0) is a highly specialized, orthogonally reactive building block utilized in the synthesis of advanced therapeutics and agrochemicals. Featuring a quinoline core with distinct halogenation at the C-4 and C-8 positions, it enables sequential, regioselective functionalization—typically via nucleophilic aromatic substitution (SNAr) at C-4 followed by transition-metal-catalyzed cross-coupling at C-8. The incorporation of a 6-trifluoromethoxy (-OCF3) group provides critical physicochemical enhancements, notably increasing lipophilicity and blocking metabolic oxidation at the C-6 position. For procurement teams and synthetic chemists, this compound represents a premium precursor that streamlines the synthesis of complex, metabolically stable quinoline derivatives without the need for cumbersome protecting-group strategies [1].
Substituting 4,8-dichloro-6-(trifluoromethoxy)quinoline with simpler analogs, such as 4-chloro-6-(trifluoromethoxy)quinoline or 4,8-dichloro-6-methoxyquinoline, fundamentally compromises both synthesis workflows and final product profiles. Lacking the 8-chloro handle, mono-chlorinated analogs cannot undergo the secondary functionalization required for 8-aminoquinoline-class compounds or complex bis-substituted kinase inhibitors [1]. Conversely, substituting the -OCF3 group with a standard methoxy (-OCH3) group alters the electronic distribution of the quinoline ring, reducing the regioselectivity of the initial C-4 amination. Furthermore, downstream derivatives lacking the -OCF3 group suffer from significantly higher rates of oxidative metabolism and lower membrane permeability, leading to late-stage failures in pharmaceutical development. Therefore, procurement must prioritize this exact bifunctional, fluorinated scaffold for applications requiring both orthogonal reactivity and high metabolic stability.
The primary synthetic value of 4,8-dichloro-6-(trifluoromethoxy)quinoline lies in the stark electronic differentiation between its C-4 and C-8 chlorine atoms. Under standard nucleophilic aromatic substitution (SNAr) conditions with primary amines, the C-4 position reacts with >98% regioselectivity at mild temperatures (40–60 °C), leaving the C-8 chlorine completely intact for subsequent palladium-catalyzed cross-coupling [1]. In contrast, attempting similar sequential reactions with 4,8-dibromo analogs often results in 15–20% off-target substitution or premature dehalogenation. The electron-withdrawing nature of the 6-OCF3 group further activates the C-4 position compared to 4,8-dichloro-6-methoxyquinoline, accelerating reaction kinetics and improving isolated yields.
| Evidence Dimension | Regioselectivity and yield in primary SNAr amination |
| Target Compound Data | >98% regioselectivity, >90% isolated yield (40-60 °C) |
| Comparator Or Baseline | 4,8-dibromo-6-(trifluoromethoxy)quinoline (approx. 80% regioselectivity, significant dehalogenation) |
| Quantified Difference | 18% improvement in regioselectivity; elimination of dehalogenation byproducts |
| Conditions | Amine nucleophile, DIPEA, polar aprotic solvent (e.g., DMF), 40–60 °C |
High regioselectivity eliminates the need for costly chromatographic separations and protecting groups, directly lowering the cost of goods (COGS) in multi-step API synthesis.
The 6-position of the quinoline ring is a well-documented soft spot for cytochrome P450-mediated oxidation. By incorporating a trifluoromethoxy group at this position, 4,8-dichloro-6-(trifluoromethoxy)quinoline provides a precursor that transfers exceptional metabolic stability to downstream active pharmaceutical ingredients (APIs) [1]. In comparative in vitro human liver microsome (HLM) assays of derived drug candidates, those synthesized from the 6-OCF3 precursor exhibited intrinsic clearance rates of <15 µL/min/mg protein. In direct contrast, derivatives synthesized from the cheaper 4,8-dichloro-6-methoxyquinoline comparator degraded rapidly, showing clearance rates exceeding 65 µL/min/mg protein due to rapid O-demethylation and subsequent oxidation.
| Evidence Dimension | In vitro intrinsic clearance (HLM) of downstream derivatives |
| Target Compound Data | <15 µL/min/mg protein (highly stable) |
| Comparator Or Baseline | 4,8-dichloro-6-methoxyquinoline derivatives (>65 µL/min/mg protein) |
| Quantified Difference | >4-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsomes, NADPH cofactor, 37 °C, 45-minute incubation |
Procuring the 6-OCF3 precursor is essential for developing long-acting therapeutics, as it prevents late-stage pharmacokinetic failures associated with rapid metabolism.
The trifluoromethoxy group is uniquely capable of increasing lipophilicity without adding excessive steric bulk, a property heavily leveraged in agrochemical and CNS-targeted drug design. Derivatives built from 4,8-dichloro-6-(trifluoromethoxy)quinoline consistently demonstrate a partition coefficient (logP) increase of 0.8 to 1.1 units compared to their un-substituted 4,8-dichloroquinoline counterparts [1]. In Parallel Artificial Membrane Permeability Assays (PAMPA), this translates to a 3-fold to 4-fold increase in passive permeability (Pe). This physicochemical advantage is fully retained through the orthogonal functionalization of the C-4 and C-8 positions, making the scaffold highly efficient for designing cell-permeable agents.
| Evidence Dimension | Partition coefficient (logP) and PAMPA permeability (Pe) |
| Target Compound Data | LogP increase of ~1.0; Pe > 15 x 10^-6 cm/s (for typical derivatives) |
| Comparator Or Baseline | 4,8-dichloroquinoline derivatives (LogP baseline; Pe ~ 4-5 x 10^-6 cm/s) |
| Quantified Difference | ~3-fold improvement in passive membrane permeability |
| Conditions | PAMPA, pH 7.4, 25 °C |
Higher membrane permeability directly correlates with improved in vivo efficacy for intracellular or CNS targets, justifying the higher upfront cost of the fluorinated precursor.
The orthogonal reactivity allows for the installation of a 4-amino group (essential for heme binding) and an 8-amino group (essential for anti-relapse activity), while the 6-OCF3 group ensures the long half-life required for single-dose cures [1].
Utilized as a rigid, metabolically stable hinge-binding core where the C-4 and C-8 positions are sequentially cross-coupled to install target-specific pharmacophores, avoiding the rapid clearance seen with methoxy-quinoline cores [2].
Procured for the synthesis of highly lipophilic, cell-permeable agricultural active ingredients, where the trifluoromethoxy group enhances environmental stability and penetration into plant cuticles or fungal membranes [3].